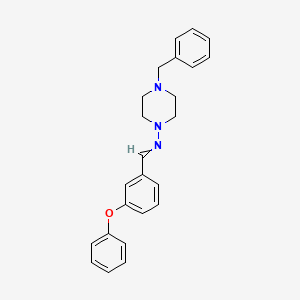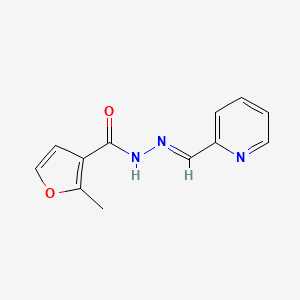
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a benzyl group, and a phenoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine.
Introduction of the Phenoxyphenyl Group: The next step involves the reaction of N-benzylpiperazine with 3-phenoxybenzaldehyde under reductive amination conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl and phenoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with modified benzyl or phenoxyphenyl groups.
科学的研究の応用
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-benzylpiperazin-1-yl)-1-(3-phenylphenyl)methanimine
- N-(4-benzylpiperazin-1-yl)-1-(3-methoxyphenyl)methanimine
- N-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine
Uniqueness
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity, stability, and biological activity.
特性
分子式 |
C24H25N3O |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C24H25N3O/c1-3-8-21(9-4-1)20-26-14-16-27(17-15-26)25-19-22-10-7-13-24(18-22)28-23-11-5-2-6-12-23/h1-13,18-19H,14-17,20H2 |
InChIキー |
NACDIMVLKYHRRO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)

![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
